N~2~-(3-chlorophenyl)-N~4~-cyclohexyl-5-nitropyrimidine-2,4,6-triamine
Description
N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 3-chlorophenyl group, a cyclohexyl group, and a nitro group.
Properties
Molecular Formula |
C16H19ClN6O2 |
|---|---|
Molecular Weight |
362.81 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-cyclohexyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H19ClN6O2/c17-10-5-4-8-12(9-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H4,18,19,20,21,22) |
InChI Key |
FRNRHCPOPSNPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N2-(3-chlorophenyl)-N4-methyl-8-oxa-2-azaspiro[4.5]decane-2,4-dicarboxamide
- N4-(3-chlorophenyl)-N2-cyclohexylquinazoline-2,4-diamine
Uniqueness
N2-(3-chlorophenyl)-N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group, chlorophenyl group, and cyclohexyl group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
